molecular formula C11H14N2O B1234312 (S)-alpha-methylserotonin

(S)-alpha-methylserotonin

Cat. No. B1234312
M. Wt: 190.24 g/mol
InChI Key: LYPCGXKCQDYTFV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-alpha-methylserotonin is an alpha-methylserotonin. It is an enantiomer of a (R)-alpha-methylserotonin.

Scientific Research Applications

1. Neuropharmacological Effects

(S)-alpha-methylserotonin, when administered to experimental animals, results in the formation of cerebral alpha-methylserotonin, which can substitute for serotonin in various behavioral and functional tests. This suggests its potential as a substitute for serotonin in disorders where serotonin is deficient (Sourkes, 1991).

2. Impact on Brain Serotonin Synthesis

Alpha-methyltryptophan, a precursor of alpha-methylserotonin, has been shown to affect serotonin synthesis and degradation in the brain. Its administration leads to increased concentrations of alpha-methylserotonin, influencing the natural serotonin levels (Roberge, Missala, & Sourkes, 1972).

3. Interaction with Serotonin Receptors

Alpha-methylserotonin exhibits interaction with various serotonin receptor subtypes, which has implications in pharmacological studies. Its binding profiles suggest it acts as a mixed 5-HT1/5-HT2 agonist (Ismaiel, Titeler, Miller, Smith, & Glennon, 1990).

4. Effects on Vascular and Nonvascular Smooth Muscle

Alpha-methylserotonin and DOI, both agonists at 5-HT2 receptors, have been studied for their contractile activities in various smooth muscle preparations, indicating a role in vascular activities mediated by 5-HT2 receptors (Cohen, Johnson, Schenck, Susemichel, Wainscott, Robertson, & Nelson, 1993).

5. Involvement in Itch-Associated Responses

Alpha-methylserotonin's role in itch-associated responses has been investigated, suggesting that it may activate cutaneous 5-HT2 receptors, leading to scratching behaviors in animal models (Yamaguchi, Nagasawa, Satoh, & Kuraishi, 1999).

6. Investigating Brain Serotonin Synthesis

Alpha-methyl-L-tryptophan, a precursor to alpha-methylserotonin, has been used in positron emission tomography (PET) studies to measure serotonin synthesis in the human brain, providing insights into various neurological and psychiatric conditions (Young, Leyton, & Benkelfat, 1999).

properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(2S)-2-aminopropyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1

InChI Key

LYPCGXKCQDYTFV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-alpha-methylserotonin
Reactant of Route 2
(S)-alpha-methylserotonin
Reactant of Route 3
(S)-alpha-methylserotonin
Reactant of Route 4
(S)-alpha-methylserotonin
Reactant of Route 5
(S)-alpha-methylserotonin
Reactant of Route 6
(S)-alpha-methylserotonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.